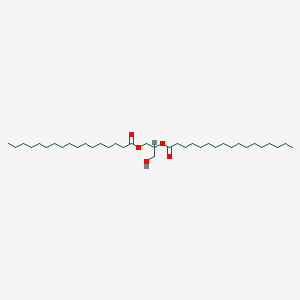

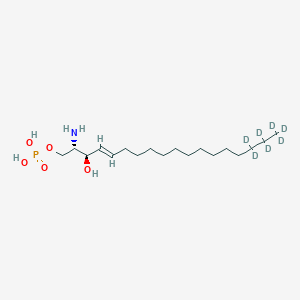

![molecular formula C45H57NO14 B3026114 (alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

描述

卡巴他赛-d9 是卡巴他赛的一种氘代形式,卡巴他赛是一种第二代紫杉烷类药物,主要用于治疗转移性去势抵抗性前列腺癌。卡巴他赛-d9 是一种微管抑制剂,能够稳定微管并诱导肿瘤细胞死亡。 它是从紫杉树中提取的 10-脱乙酰巴卡亭 III 合成的 .

作用机制

卡巴他赛-d9 通过稳定微管发挥作用,微管是细胞骨架的重要组成部分。卡巴他赛-d9 通过与微管的β-微管蛋白亚基结合,阻止其解聚,导致有丝分裂阻滞和随后的细胞死亡。 这种机制对已经对其他紫杉烷类药物(如紫杉醇和多西他赛)产生耐药的癌细胞特别有效 .

生化分析

Biochemical Properties

Cabazitaxel-d9 stabilizes microtubule assembly by reducing the lag time for tubulin assembly and the rate of cold-induced microtubule depolymerization . It interacts with tubulin, the protein component of microtubules, promoting their assembly and inhibiting their disassembly. This interaction leads to the stabilization of microtubules, which inhibits cell division (mitosis) and tumor proliferation . Cabazitaxel-d9 inhibits the proliferation of various cancer cell lines, including P388, HL-60, Calc18, and KB cells .

Cellular Effects

Cabazitaxel-d9 exerts its effects on various types of cells by stabilizing microtubules, which blocks the growth of cancer cells . It inhibits the proliferation of cancer cell lines, including those resistant to other taxanes . Cabazitaxel-d9 influences cell function by inducing mitotic arrest at the metaphase-anaphase transition, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing microtubules and preventing their disassembly .

Molecular Mechanism

The molecular mechanism of Cabazitaxel-d9 involves its binding to tubulin, promoting microtubule assembly and inhibiting disassembly . This stabilization of microtubules leads to mitotic arrest and subsequent cell death . Cabazitaxel-d9 exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel, making it a potent chemotherapeutic agent . It also shows poor recognition by multidrug resistance (MDR) proteins, allowing it to penetrate the blood-brain barrier and offer more durable responses .

Temporal Effects in Laboratory Settings

In laboratory settings, Cabazitaxel-d9 has shown stability and effectiveness over time. Studies have demonstrated that continuing cabazitaxel treatment beyond 10 cycles can prolong survival in patients with metastatic castration-resistant prostate cancer without significant cumulative toxicity . The stability and degradation of Cabazitaxel-d9 in in vitro and in vivo studies have shown consistent antitumor activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Cabazitaxel-d9 vary with different dosages. Higher doses have been associated with increased antitumor activity, but also with higher toxicity . Studies have shown that Cabazitaxel-d9 crosses the placental barrier, leading to reproductive toxicity in animal studies . The dosage effects observed in these studies highlight the importance of optimizing the dosage to balance efficacy and toxicity .

Metabolic Pathways

Cabazitaxel-d9 is metabolized primarily in the liver via CYP3A4/5 and CYP2C8 enzymes . The main metabolic pathways involve two O-demethylations at the C-7 and C-10 positions, leading to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel . These metabolic pathways account for a significant portion of the dose excreted in humans, dogs, and mice .

Transport and Distribution

Cabazitaxel-d9 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It has a high volume of distribution and can cross the blood-brain barrier, making it effective in treating central nervous system tumors . The transport and distribution of Cabazitaxel-d9 within the body are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Cabazitaxel-d9 involves its accumulation in the cytoplasm and nucleus of cancer cells . It targets microtubules and stabilizes them, leading to mitotic arrest and cell death . The localization of Cabazitaxel-d9 within specific cellular compartments is essential for its antitumor activity and effectiveness in cancer treatment .

准备方法

合成路线和反应条件

卡巴他赛-d9 是通过从 10-脱乙酰巴卡亭 III 开始的一系列化学反应合成的。合成过程包括多个步骤,包括酯化、还原和环化反应。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来获得所需产物 .

工业生产方法

在工业环境中,卡巴他赛-d9 是通过化学合成和纯化技术的结合生产的。该过程涉及使用大型反应器、色谱柱和结晶方法来获得高纯度的卡巴他赛-d9。 最终产物以液体表面活性剂的形式配制用于临床,通常以 27:1 的 Tween-80 与卡巴他赛质量比 .

化学反应分析

反应类型

卡巴他赛-d9 经历各种化学反应,包括:

氧化: 涉及添加氧原子或去除氢原子。

还原: 涉及添加氢原子或去除氧原子。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等取代试剂。 反应条件通常涉及特定的温度、压力和 pH 值,以优化反应速率和产率 .

主要产物

这些反应形成的主要产物包括卡巴他赛-d9 的各种衍生物,这些衍生物可用于进一步的化学修饰或作为合成其他化合物的中间体 .

科学研究应用

卡巴他赛-d9 具有广泛的科学研究应用,包括:

化学: 用作分析化学中的参考标准,以研究卡巴他赛的稳定性和降解。

生物学: 在细胞生物学研究中用于研究微管稳定对细胞分裂和凋亡的影响。

相似化合物的比较

类似化合物

紫杉醇: 一种用于治疗各种癌症的第一代紫杉烷类药物。

多西他赛: 另一种与紫杉醇具有类似应用的第一代紫杉烷类药物。

阿比特龙: 一种雄激素信号通路靶向抑制剂,用于治疗前列腺癌。

恩杂鲁胺: 另一种与阿比特龙具有类似应用的雄激素信号通路靶向抑制剂.

卡巴他赛-d9 的独特性

卡巴他赛-d9 的独特之处在于它能够克服限制其他紫杉烷类药物疗效的耐药机制。它对 P-糖蛋白外排泵的亲和力较低,使其能够更有效地穿透血脑屏障。 这种特性使卡巴他赛-d9 成为治疗对其他紫杉烷类药物耐药的癌症的宝贵选择 .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-MOAUBYJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

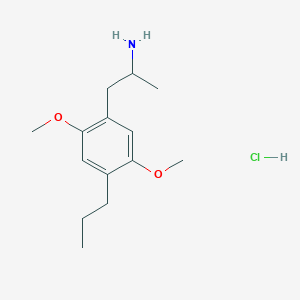

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

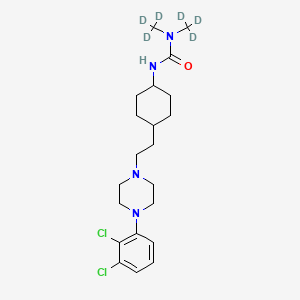

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

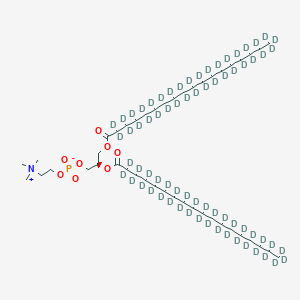

![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)